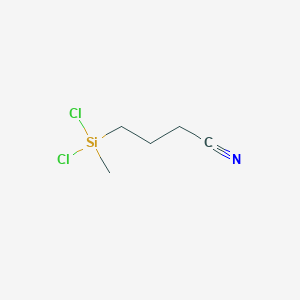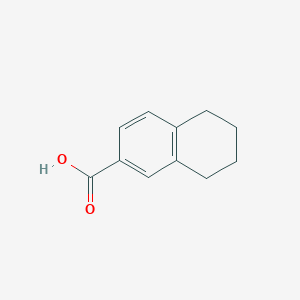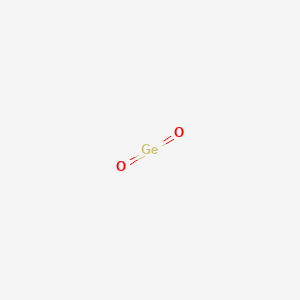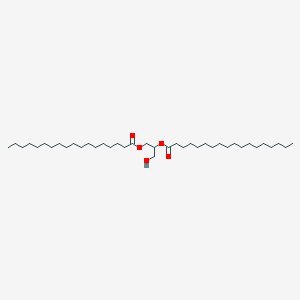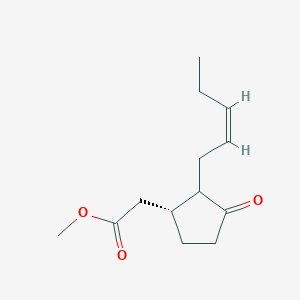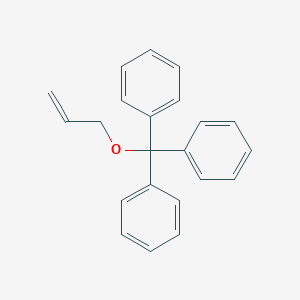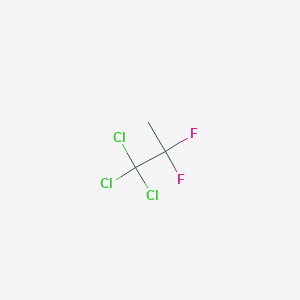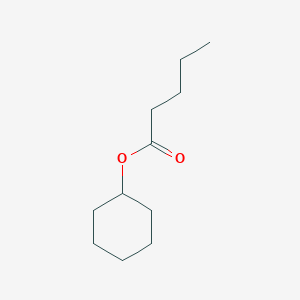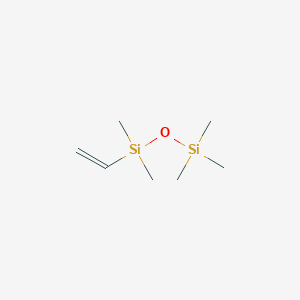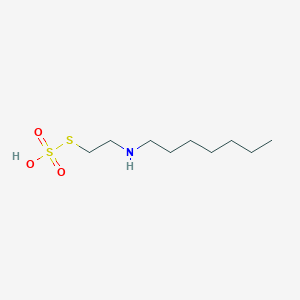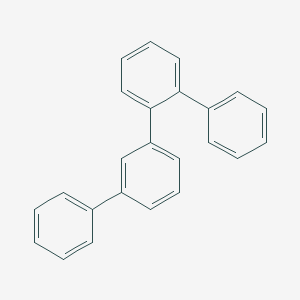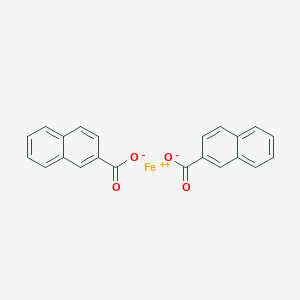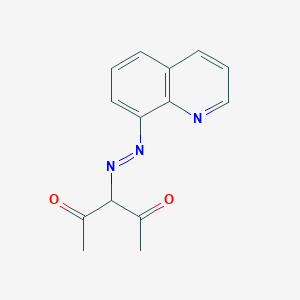
2,4-Pentanedione, 3-(8-quinolinylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-(8-quinolinylazo)-, commonly known as Quinoline Yellow, is a synthetic organic compound that is widely used as a food coloring agent. It is chemically classified as an azo dye, which means it contains a nitrogen-nitrogen double bond (azo group) in its molecular structure. Quinoline Yellow is a yellow to orange powder that is soluble in water and ethanol. It is commonly used in food products such as beverages, confectionery, bakery, and dairy products. However, its use is not limited to the food industry, as it has also found applications in scientific research.
Wirkmechanismus
The mechanism of action of Quinoline Yellow is based on its ability to undergo a reversible redox reaction. The azo group in its molecular structure can be reduced to form a hydrazine derivative, which can then be oxidized back to the original azo form. This redox reaction results in a change in the color of the dye, which makes it useful as a pH indicator. In addition, the reduction of Quinoline Yellow can lead to the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA.
Biochemische Und Physiologische Effekte
Quinoline Yellow has been shown to have both beneficial and detrimental effects on biological systems. It has been reported to have antioxidant properties, which can protect against oxidative stress-induced damage. However, it has also been shown to have cytotoxic effects on various cell lines, including liver, kidney, and lung cells. In addition, Quinoline Yellow has been reported to cause DNA damage and mutagenicity in bacterial and mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Quinoline Yellow is its high sensitivity as a pH indicator, which makes it useful for the detection of small changes in pH. It is also relatively easy to synthesize and purify, which makes it accessible for use in various lab experiments. However, one of the limitations of Quinoline Yellow is its potential toxicity, which can affect the accuracy and reproducibility of experimental results. In addition, its use as a food coloring agent can lead to contamination of lab samples, which can affect the validity of the results.
Zukünftige Richtungen
There are several future directions for the use of Quinoline Yellow in scientific research. One potential application is in the development of biosensors for the detection of various analytes, such as glucose, cholesterol, and metal ions. Another potential direction is in the study of the photophysical properties of azo dyes, which can lead to the development of new materials for optoelectronic devices. In addition, the investigation of the cytotoxic and genotoxic effects of Quinoline Yellow can provide insights into its potential use as an anticancer agent.
Synthesemethoden
Quinoline Yellow is synthesized by the diazotization of 8-aminoquinoline followed by coupling with 2,4-pentanedione. The reaction produces a yellow-orange precipitate, which is then filtered and dried to obtain the final product. The purity of the product is determined by thin-layer chromatography and UV-Vis spectroscopy.
Wissenschaftliche Forschungsanwendungen
Quinoline Yellow has found various applications in scientific research. It is commonly used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions. It has also been used as a model compound for the study of the photophysical properties of azo dyes. In addition, Quinoline Yellow has been used in the development of biosensors for the detection of glucose and cholesterol.
Eigenschaften
CAS-Nummer |
1456-56-0 |
|---|---|
Produktname |
2,4-Pentanedione, 3-(8-quinolinylazo)- |
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
3-(quinolin-8-yldiazenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9(18)13(10(2)19)17-16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,13H,1-2H3 |
InChI-Schlüssel |
IXWTUGLUEGKANR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
Andere CAS-Nummern |
1456-56-0 |
Synonyme |
3-(8-Quinolylazo)-2,4-pentanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




